Synthesis Methods
The synthesis of 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation reaction between appropriate imidazole derivatives and chlorinated pyridine compounds.
Technical Details
Chemical Structure
The molecular formula for 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide can be represented as C_{12}H_{8}BrCl_2N_5O. The structure features:
The three-dimensional arrangement of atoms can be visualized through X-ray crystallography or computational modeling techniques.
Data
Reactions Involved
The compound can undergo various chemical reactions typical for imidazo derivatives, including:
The mechanism of action for 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide primarily involves inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 10. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical signaling molecules in various physiological processes.
Safety data sheets indicate moderate toxicity levels with appropriate handling required to avoid exposure risks .
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide has several significant applications in scientific research:
The compound 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS 1177416-22-6) emerged in the late 2000s as a strategically designed scaffold in oncology drug discovery. Patents filed by Bristol Myers Squibb and other pharmaceutical entities (WO2009100375A1, US8389527B2) identified this chemotype as a potent protein kinase inhibitor, specifically targeting c-Met receptor tyrosine kinase – a critical oncogenic driver in multiple human cancers [6]. Its molecular architecture incorporates features essential for ATP-competitive kinase inhibition: a planar imidazo[1,2-b]pyridazine heterocycle serving as a hinge-binding domain, paired with a 2-chloropyridin-4-yl carboxamide moiety that extends into hydrophobic pockets of the kinase active site.
Early pharmacological characterization revealed that this compound exhibits a unique binding mode characterized by:
Table 1: Commercial Availability Profile of 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Supplier | Purity | Packaging | Pricing (USD) | Primary Use |
---|---|---|---|---|
Matrix Scientific | >95% | 250mg | $643 | Lead optimization |
American Custom Chemicals | 95% | 5mg | $503.20 | High-throughput screening |
Hangzhou MolCore | >98% | 1g | Custom quote | Bulk analog synthesis |
AK Scientific | >95% | 250mg | $918 | Research-scale studies |
Data consolidated from supplier disclosures [1] [2] [6].
This compound belongs to the C6,N2-disubstituted imidazo[1,2-b]pyridazine subclass, characterized by halogenation at C6 and C8 positions and a carboxamide linkage at C3. Its systematic name reflects three critical structural elements:
Structural comparisons with related derivatives reveal key design advantages:
Table 2: Structural Comparison with Related Kinase-Inhibiting Heterocycles
Structural Feature | Imidazo[1,2-b]pyridazine (This Compound) | Triazolopyridazine (e.g., SGX-523) | Pyrazolopyridazine |
---|---|---|---|
Heteroatom Positions | N1,N2,N4,N8 | N1,N2,N3,N4,N8 | N1,N2,N4,N5 |
LogP (Calculated) | 3.0 | 2.2 | 2.8 |
H-Bond Acceptors | 4 | 5 | 4 |
Synthetic Complexity | Moderate (3–5 steps) | High (6–8 steps) | Moderate (4–6 steps) |
c-Met IC₅₀ (nM) | 17–50* | 4 | 120* |
*Data from biochemical assays in patent examples [6] [8].
Table 3: Molecular Docking Parameters with c-Met Kinase (PDB: 3LQ8)
Interaction Type | Target Residue | Distance (Å) | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Halogen Bond (Br) | Met1160 | 3.2 | -1.8 |
Hydrogen Bond (Carboxamide) | Asp1222 | 2.7 | -3.2 |
π-Stacking | Tyr1230 | 3.8 | -2.5 |
Hydrophobic Contact | Val1092 | 4.1 | -1.4 |
Van der Waals | Leu1157 | 3.9 | -0.9 |
Data derived from molecular dynamics simulations [8].
The compound’s structural formula (C₁₂H₆BrCl₂N₅O, MW 387.02) features an orthogonal arrangement between the imidazopyridazine core and chloropyridyl carboxamide group, as evidenced by density functional theory (DFT) calculations predicting a dihedral angle of 28.5° [2]. This conformation optimally positions pharmacophores for simultaneous engagement of kinase hinge and ribose binding regions. Its crystalline form displays high density (1.95 g/cm³), consistent with tight molecular packing, necessitating specialized formulation approaches in development [1]. The molecule’s acid-base properties (predicted pKₐ 6.72) further enable cellular penetration, correlating with efficacy in cell-based oncogenic models [2].
Structural representation (key features annotated):
[Imidazo[1,2-b]pyridazine Core] | |-- Br at C8: Cross-coupling site |-- Cl at C6: Electronic modulator | [C3-Carboxamide]--NH--[2-Chloropyridin-4-yl] (Hydrogen bond donor/acceptor)
Note: A complete structural diagram can be generated using InChIKey KZTNVDJWXYFIJB-UHFFFAOYSA-N [6].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3